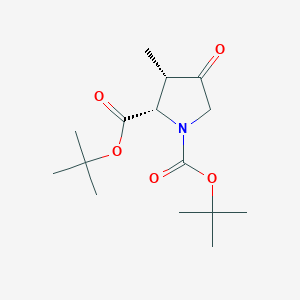

(2S,3S)-Di-tert-butyl 3-methyl-4-oxopyrrolidine-1,2-dicarboxylate

Description

(2S,3S)-Di-tert-butyl 3-methyl-4-oxopyrrolidine-1,2-dicarboxylate is a chiral pyrrolidine derivative characterized by a 4-oxo group, a 3-methyl substituent, and two tert-butyl ester moieties at positions 1 and 2. Its stereochemistry (2S,3S) is critical for applications in asymmetric synthesis and pharmaceutical intermediates. The tert-butyl groups enhance steric protection of reactive sites, improving stability during synthetic processes .

Properties

Molecular Formula |

C15H25NO5 |

|---|---|

Molecular Weight |

299.36 g/mol |

IUPAC Name |

ditert-butyl (2S,3S)-3-methyl-4-oxopyrrolidine-1,2-dicarboxylate |

InChI |

InChI=1S/C15H25NO5/c1-9-10(17)8-16(13(19)21-15(5,6)7)11(9)12(18)20-14(2,3)4/h9,11H,8H2,1-7H3/t9-,11+/m1/s1 |

InChI Key |

SPWWKRFOYWJILD-KOLCDFICSA-N |

Isomeric SMILES |

C[C@H]1[C@H](N(CC1=O)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |

Canonical SMILES |

CC1C(N(CC1=O)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Functionalization

Chiral Precursors: Synthesis often begins with commercially available N-Boc-D-proline or methyl-Boc-D-pyroglutamate, which provide the pyrrolidine backbone with inherent stereochemistry.

Amide Formation: Coupling with directing groups like 8-aminoquinoline (8-AQ) using EDCI and HOBt facilitates subsequent C–H activation steps.

Stereoselective 1,4-Addition

Arylic Cuprate or Rhodium(I) Catalysis: The key step involves 1,4-addition of organometallic reagents (arylic cuprates or rhodium-catalyzed boronic esters) to enantiopure enones, yielding adducts with high diastereoselectivity (up to 84% yield).

This step establishes the trans or cis relationship between substituents at C2 and C3, critical for (2S,3S) configuration.

Lactam Reduction and Protection

Reduction: The lactam ring is reduced by borane in THF or super-hydride reagents to convert the amide to an amine or alcohol intermediate.

Protection: Both carboxylic acids are protected as tert-butyl esters using reagents such as tert-butyl 2,2,2-trichloroacetimidate (TBTA), which is superior for simultaneous esterification, achieving yields around 70%.

Epimerization and Purification

Epimerization: Under basic conditions (e.g., 10 equivalents NaOH in EtOH at 100 °C), the alpha center can be epimerized to obtain a single enantiomer with the desired trans stereochemistry.

Separation: Diastereomers formed during alkylation or other steps can be separated by flash column chromatography to isolate the (2S,3S) isomer.

Final Functional Group Adjustments

Oxidations: Oxidative cleavage or functional group transformations (e.g., using RuCl3 for oxidation to diacids) are employed to finalize the ketone and acid functionalities.

Deprotection: Boc groups are removed by trifluoroacetic acid (TFA) treatment to yield the free amine or lactam structures as needed.

Representative Reaction Scheme Summary

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Amide formation | EDCI, HOBt, 8-AQ, RT | 85 | Coupling N-Boc-D-proline with 8-aminoquinoline |

| 1,4-Addition | Arylic cuprate or Rh(I)-catalyzed boronic ester | 84 | High diastereoselectivity |

| Lactam reduction | Borane in THF or Super-hydride | 52 (over 2 steps) | Converts lactam to diol intermediate |

| Esterification | TBTA reagent, acid catalysis | 70 | Simultaneous tert-butyl ester protection |

| Epimerization | NaOH in EtOH, 100 °C | - | Single enantiomer formation |

| Boc deprotection | TFA in DCM | 74 (over 2 steps) | Removes Boc protecting groups |

Analytical and Spectroscopic Confirmation

NMR Spectroscopy: ^1H and ^13C NMR data confirm the stereochemistry and purity of the compound. Chemical shifts of alpha protons differ significantly between cis and trans isomers, e.g., 4.15 ppm vs. 4.45 ppm in D2O.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight and formula, consistent with di-tert-butyl pyrrolidine dicarboxylate derivatives.

Summary of Key Research Findings

The use of 8-aminoquinoline as a directing group enables efficient C–H activation and arylation, crucial for introducing substituents with stereochemical control.

TBTA is the reagent of choice for tert-butyl esterification, overcoming challenges in protecting both carboxylic acids simultaneously.

Epimerization under strongly basic conditions is a strategic step to ensure the desired (2S,3S) stereochemistry, confirmed by NMR comparison with authentic samples.

The overall synthetic route achieves good yields (20-80% per step) and high diastereoselectivity, making it suitable for preparing analogs and derivatives for biological evaluation.

This comprehensive synthesis approach integrates modern catalytic methods, stereoselective transformations, and efficient protecting group strategies to prepare (2S,3S)-Di-tert-butyl 3-methyl-4-oxopyrrolidine-1,2-dicarboxylate with high purity and stereochemical fidelity.

Scientific Research Applications

(2S,3S)-Di-tert-butyl 3-methyl-4-oxopyrrolidine-1,2-dicarboxylate has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Investigated for its potential biological activity and as a building block for drug development.

Material Science: Utilized in the development of new materials with specific properties.

Catalysis: Employed as a ligand or catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (2S,3S)-Di-tert-butyl 3-methyl-4-oxopyrrolidine-1,2-dicarboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of (2S,3S)-di-tert-butyl 3-methyl-4-oxopyrrolidine-1,2-dicarboxylate are best highlighted through comparison with analogous pyrrolidine dicarboxylates. Key distinctions include substituent positions, stereochemistry, and functional groups, which influence reactivity, stability, and applications.

Table 1: Structural and Functional Comparison

Key Findings:

Functional Group Influence :

- The 4-oxo group in the target compound contrasts with 5-oxo (e.g., CAS: 91229-91-3) or 4-hydroxy derivatives (e.g., ). Oxo groups at position 4 increase electrophilicity, facilitating nucleophilic attacks, whereas 5-oxo systems may exhibit different ring strain and reactivity .

- Fluorinated analogs (e.g., CID: 155977925) show enhanced stability and utility in radiopharmaceuticals, achieving >99% radiochemical purity in PET agents .

Stereochemical Effects :

- The (2S,3S) configuration distinguishes the target compound from (2S,4R) or (2S,4S) diastereomers. For example, di-tert-butyl (2S,4R)-4-fluoropyrrolidine-1,2-dicarboxylate exhibits a specific optical rotation ([α]D²⁰ −8.8) due to its stereochemistry, which impacts chiral recognition in drug design .

Synthetic Yields and Conditions: Hydroxyl-bearing precursors (e.g., 4-hydroxypyrrolidine derivatives) achieve moderate fluorination yields (~57%) under morpholinosulfur trifluoride conditions, whereas tosyloxy intermediates enable efficient radiofluorination (34% radiochemical yield) .

Applications :

- Methyl- and hydroxyl-substituted variants (e.g., CAS: 130966-46-0) serve as intermediates for bioactive molecules, while fluorinated analogs are prioritized for imaging .

Biological Activity

(2S,3S)-Di-tert-butyl 3-methyl-4-oxopyrrolidine-1,2-dicarboxylate (CAS Number: 1251007-93-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound is characterized by the presence of two tert-butyl groups and a dicarboxylate functional group. The molecular formula is , with a molecular weight of approximately 255.33 g/mol. The compound exhibits significant lipophilicity, indicated by a Log P value around 0.62, suggesting good membrane permeability.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrrolidine ring followed by functionalization to introduce the dicarboxylate groups. The synthetic route may vary but often includes the use of chiral auxiliaries to ensure the desired stereochemistry at the C2 and C3 positions.

Antiproliferative Effects

Recent studies have demonstrated that this compound exhibits notable antiproliferative activity against various cancer cell lines. For instance, in vitro assays using RPMI 8226 cells showed that this compound has an IC50 value of approximately 189 ± 17 µM after 72 hours of treatment. Comparatively, its enantiomer (−)-(2R,3R)- showed a significantly lower IC50 of 90 ± 8 µM, indicating that stereochemistry plays a crucial role in its biological efficacy .

The mechanism underlying its antiproliferative activity has been linked to proteasome inhibition. Both enantiomers interact with key residues in the proteasome chymotrypsin-like site. The (2S,3S) enantiomer establishes hydrogen bonds with Thr1 and Lys33 while engaging in hydrophobic interactions with several other residues such as Arg19 and Ser129 . These interactions suggest a competitive binding mechanism that disrupts proteasome function, leading to increased apoptosis in cancer cells.

Study on RPMI 8226 Cells

In a study focused on RPMI 8226 multiple myeloma cells, this compound was evaluated for its cytotoxic effects using MTT and Trypan blue assays. The results indicated a dose-dependent increase in cell death at concentrations above 100 µM. The study highlighted that while both enantiomers exhibited antiproliferative properties, the (−)-(2R,3R) variant was significantly more potent than its counterpart .

| Compound | IC50 (µM) | Cell Line | Treatment Duration |

|---|---|---|---|

| (2S,3S)-Di-tert-butyl | 189 ± 17 | RPMI 8226 | 72 hours |

| (−)-(2R,3R) | 90 ± 8 | RPMI 8226 | 72 hours |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.